4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as 4- { [dimethyl (oxo)-lambda6-sulfanylidene]amino}pyridine-2-carboxylic acid, has a CAS Number of 2287298-43-3 . It has a molecular weight of 214.24 and is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 4- ( (methyl- (methylene)sulfinyl)amino)picolinic acid . The Inchi Code is 1S/C8H10N2O3S/c1-14 (2,13)10-6-3-4-9-7 (5-6)8 (11)12/h3-5H,1H2,2H3, (H,11,12) (H,9,10,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 214.24 .Scientific Research Applications
Synthetic Chemistry Applications
Chemiluminescence Studies : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition reveals potential applications in developing new chemiluminescent materials. These compounds, demonstrating varying light yields and wavelengths upon oxidation and decomposition, underscore the utility of sulfur-functionalized compounds in creating light-emitting systems for analytical and bioanalytical applications (Watanabe et al., 2010).
Supramolecular Chemistry : Research into the crystal structures of pyrimethamine derivatives, exhibiting hydrogen-bonded bimolecular ring motifs with sulfonate/carboxylate interactions, highlights the significance of these compounds in understanding molecular recognition processes. Such studies pave the way for designing molecules with specific binding properties, useful in drug design and supramolecular assemblies (Balasubramani et al., 2007).
Molecular Recognition and Binding
- Host-Guest Chemistry : The interaction of 4-dimethylaminopyridine with carboxylic acids to form multicomponent adducts through classical hydrogen bonds and noncovalent interactions showcases the compound's role in host-guest chemistry. This research contributes to the development of new molecular sensors and recognition systems based on the principles of supramolecular chemistry (Fang et al., 2020).
Properties
IUPAC Name |
4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(2,13)10-6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJXAMHMFFLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC(=NC=C1)C(=O)O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.